METHANONE](/img/structure/B262133.png)
[3,5-BIS(DIFLUOROMETHYL)-5-HYDROXY-4,5-DIHYDRO-1H-PYRAZOL-1-YL](2-METHYL-4-QUINOLYL)METHANONE
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
[3,5-BIS(DIFLUOROMETHYL)-5-HYDROXY-4,5-DIHYDRO-1H-PYRAZOL-1-YL](2-METHYL-4-QUINOLYL)METHANONE is a complex organic compound that features a pyrazole ring substituted with difluoromethyl groups and a quinoline moiety
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of [3,5-BIS(DIFLUOROMETHYL)-5-HYDROXY-4,5-DIHYDRO-1H-PYRAZOL-1-YL](2-METHYL-4-QUINOLYL)METHANONE typically involves multiple steps, starting with the preparation of the quinoline derivative. The difluoromethylation of heterocycles, such as the pyrazole ring, is often achieved via radical processes . This method involves the use of difluoromethylating agents under specific catalytic conditions to introduce the difluoromethyl groups.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to ensure high yield and purity. This could include the use of continuous flow reactors and advanced purification techniques to scale up the production process efficiently.
Análisis De Reacciones Químicas
Types of Reactions
[3,5-BIS(DIFLUOROMETHYL)-5-HYDROXY-4,5-DIHYDRO-1H-PYRAZOL-1-YL](2-METHYL-4-QUINOLYL)METHANONE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoline N-oxides or other oxidized derivatives.
Reduction: Reduction reactions can target the carbonyl group or the quinoline ring.
Substitution: Electrophilic and nucleophilic substitution reactions can occur on the quinoline ring or the pyrazole ring.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and the use of solvents like dichloromethane or ethanol.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinoline N-oxides, while reduction could produce alcohol derivatives.
Aplicaciones Científicas De Investigación
[3,5-BIS(DIFLUOROMETHYL)-5-HYDROXY-4,5-DIHYDRO-1H-PYRAZOL-1-YL](2-METHYL-4-QUINOLYL)METHANONE has several scientific research applications:
Industry: Used in the development of new materials with unique properties, such as fluorinated polymers.
Mecanismo De Acción
The mechanism of action of [3,5-BIS(DIFLUOROMETHYL)-5-HYDROXY-4,5-DIHYDRO-1H-PYRAZOL-1-YL](2-METHYL-4-QUINOLYL)METHANONE involves its interaction with molecular targets such as enzymes or receptors. The difluoromethyl groups can enhance the compound’s binding affinity and stability, while the quinoline moiety can interact with specific biological pathways .
Comparación Con Compuestos Similares
Similar Compounds
4-Methoxy-2,5-bis(trifluoromethyl)phenol: Similar in having trifluoromethyl groups but differs in the core structure.
N,N′-Bis[3,5-bis(trifluoromethyl)phenyl]thiourea: Shares the trifluoromethyl groups but has a thiourea core.
Uniqueness
[3,5-BIS(DIFLUOROMETHYL)-5-HYDROXY-4,5-DIHYDRO-1H-PYRAZOL-1-YL](2-METHYL-4-QUINOLYL)METHANONE is unique due to its combination of a pyrazole ring with difluoromethyl groups and a quinoline moiety, which imparts distinct chemical and biological properties.
Propiedades
Fórmula molecular |
C16H13F4N3O2 |
|---|---|
Peso molecular |
355.29 g/mol |
Nombre IUPAC |
[3,5-bis(difluoromethyl)-5-hydroxy-4H-pyrazol-1-yl]-(2-methylquinolin-4-yl)methanone |
InChI |
InChI=1S/C16H13F4N3O2/c1-8-6-10(9-4-2-3-5-11(9)21-8)14(24)23-16(25,15(19)20)7-12(22-23)13(17)18/h2-6,13,15,25H,7H2,1H3 |
Clave InChI |
MLAXVTIKQNRPAV-UHFFFAOYSA-N |
SMILES |
CC1=NC2=CC=CC=C2C(=C1)C(=O)N3C(CC(=N3)C(F)F)(C(F)F)O |
SMILES canónico |
CC1=NC2=CC=CC=C2C(=C1)C(=O)N3C(CC(=N3)C(F)F)(C(F)F)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


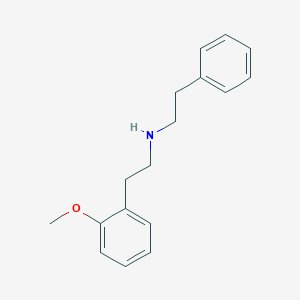
![5-{[4-(Dimethylamino)benzyl]amino}-1-pentanol](/img/structure/B262052.png)
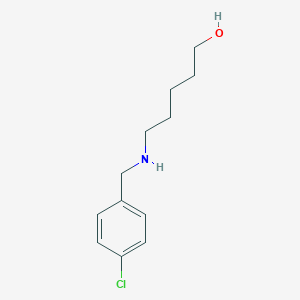
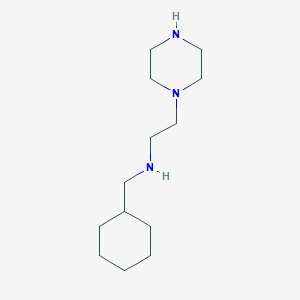
![N-[3-(4-morpholinyl)propyl]-N-(2-phenylpropyl)amine](/img/structure/B262056.png)
![N-(cyclohexylmethyl)-N-[3-(dimethylamino)propyl]amine](/img/structure/B262057.png)
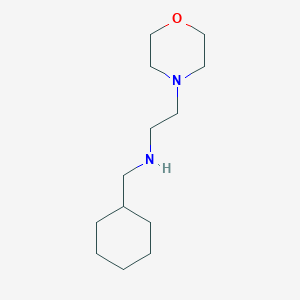
![2-({2-[(Cyclohexylmethyl)amino]ethyl}amino)ethanol](/img/structure/B262059.png)
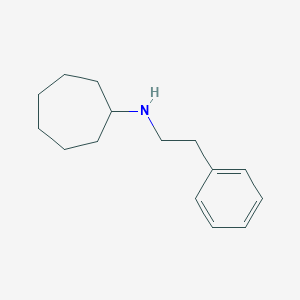
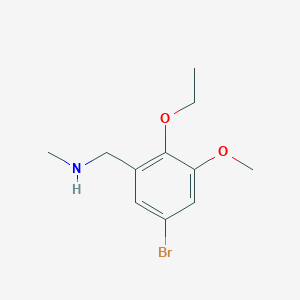
![2-[2-({[5-(4-Fluorophenyl)-2-furyl]methyl}amino)ethoxy]ethanol](/img/structure/B262071.png)
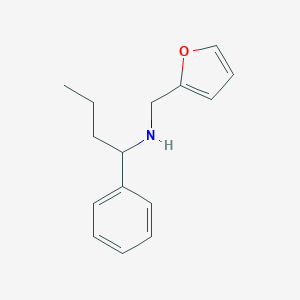
![N-{3-ethoxy-4-[(1-phenyl-1H-tetrazol-5-yl)oxy]benzyl}cyclooctanamine](/img/structure/B262083.png)
![3-[(Cyclohexylmethyl)amino]-1-adamantanol](/img/structure/B262084.png)
